

Vatalanib dihydrochloride solubility issues improvement

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Vatalanib dihydrochloride

CAS No.: 212141-51-0

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Solubility Data & Stock Preparation

The table below summarizes the key solubility data for **Vatalanib dihydrochloride** from product specifications to help you plan your experiments [1] [2] [3].

Solvent	Solubility (mg/mL)	Solubility (mM)	Notes
DMSO	20 - 79 mg/mL	47.65 - 188.22 mM	[1] [2] [3]. Sonication is recommended [2].
Water	10 - 100 mg/mL	23.82 - 238.2 mM	[2] [3]. Sonication is recommended [2].
Ethanol	6 mg/mL	~14.29 mM	[2]. Sonication is recommended [2].

Experimental Protocols for Solution Preparation

Here are detailed methodologies for preparing stock and working solutions.

Protocol 1: Preparing a 100 mM Stock Solution in DMSO

This is the most common method for creating a concentrated stock solution.

- **Calculate & Weigh:** To prepare 1 mL of a 100 mM stock solution, calculate the required mass: $(0.1 \text{ mol/L}) * (0.001 \text{ L}) * (419.73 \text{ g/mol}) = \mathbf{41.97 \text{ mg}}$.
- **Reconstitute:** Transfer the weighed powder into a sterile vial and add 1 mL of pure, anhydrous DMSO.
- **Aid Dissolution:** If the powder does not dissolve completely, **sonicate** the vial in a water bath at room temperature or with **gentle warming (up to 37-80°C)** [1] [2].
- **Store:** Aliquot the stock solution and **store at -20°C**. Protect from light by wrapping tubes in aluminum foil [3].

Protocol 2: Preparing a Working Solution in Aqueous Buffer

For cell-based assays, you will need to dilute your DMSO stock into an aqueous buffer. To prevent precipitation, do not add a concentrated DMSO stock directly into a large volume of aqueous solution.

- **Serial Dilution:** Perform a serial dilution. First, make an intermediate dilution of your stock in DMSO (e.g., dilute 100 mM stock to 10 mM with DMSO).
- **Dilute into Buffer:** Add a small volume of this intermediate DMSO solution (e.g., 10 µL) to a larger volume of your aqueous buffer or cell culture medium (e.g., 990 µL) while gently vortexing. The final DMSO concentration should typically be kept below 0.1-0.5% to avoid cytotoxicity.
- **Use Fresh:** For the most reliable results, prepare working solutions freshly on the day of use [2].

Protocol 3: Preparing a Solution for In Vivo Studies

The following formulation has been cited for in vivo administration and yields a clear solution [1] [2].

- **Prepare Stock:** Start with a 20.8 mg/mL stock solution of **Vatalanib dihydrochloride** in DMSO.
- **Mix Solvents:** Combine 100 µL of the DMSO stock solution with 400 µL of PEG300 and mix evenly.
- **Add Surfactant:** Add 50 µL of Tween-80 to the mixture and mix evenly.
- **Dilute to Final Volume:** Add 450 µL of saline (0.9% sodium chloride) to adjust the volume to 1 mL.

Frequently Asked Questions (FAQs)

Q1: My Vatalanib dihydrochloride solution precipitated after storage. What should I do? Precipitation can occur after freeze-thaw cycles or prolonged storage.

- **Re-dissolving:** Warm the solution to 37-80°C and sonicate in a water bath [1] [2]. Vortex periodically to aid dissolution.
- **Prevention: Always aliquot** your stock solutions into single-use volumes to minimize repeated freeze-thaw cycles. Store aliquots at **-20°C, desiccated, and protected from light** [3].

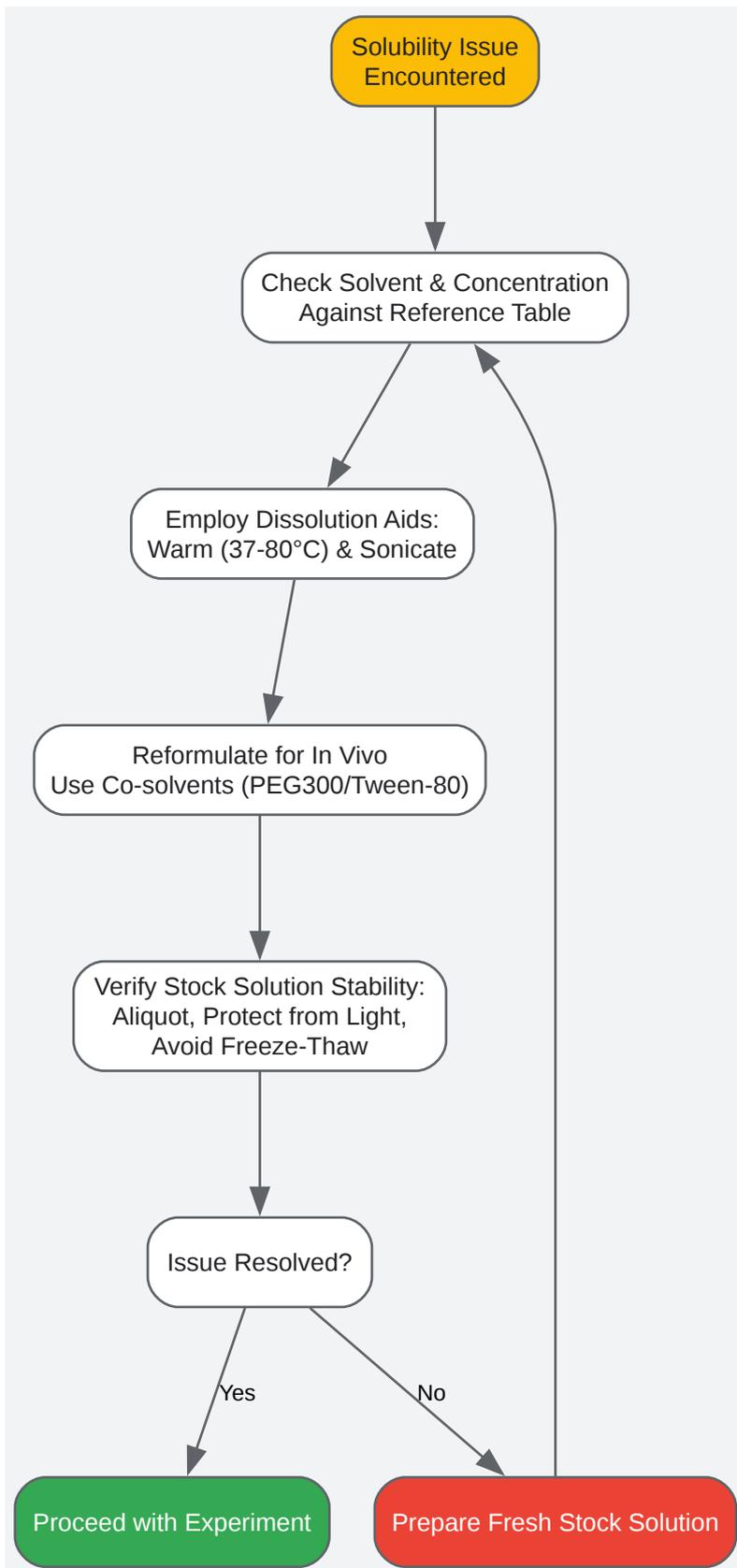
Q2: What is the typical concentration range for in vitro experiments? Based on the literature, **Vatalanib dihydrochloride** is typically used as a pretreatment at concentrations ranging from **0.5 to 50 µM** for 0.5 to 2 hours prior to stimulation. Treatment alone can last up to 72 hours [3]. Always perform a dose-response curve to determine the optimal concentration for your specific assay and cell type.

Q3: Does Vatalanib dihydrochloride have stability issues I should know about?

- **Solution Stability:** Once reconstituted in DMSO, the solution is stable for up to **3 months at -20°C** when protected from light [3].
- **Auto-induction of Metabolism:** Be aware that in pharmacokinetic studies, Vatalanib has shown **time-dependent clearance (autoinduction)** in patients, where it induces its own metabolism, leading to reduced systemic exposure over days [4]. This is crucial for designing in vivo studies.

Troubleshooting Workflow

The following diagram outlines a logical pathway for diagnosing and resolving common solubility problems.



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